1-Hydroxybenzotriazole hydrate

Catalog No.
S1483651
CAS No.
123333-53-9
M.F
C6H7N3O2
M. Wt
153.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hydroxybenzotriazole hydrate

CAS Number

123333-53-9

Product Name

1-Hydroxybenzotriazole hydrate

IUPAC Name

1-hydroxybenzotriazole;hydrate

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C6H5N3O.H2O/c10-9-6-4-2-1-3-5(6)7-8-9;/h1-4,10H;1H2

InChI Key

PJUPKRYGDFTMTM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2O.O

Synonyms

HOBt Hydrate; Benzotriazol-1-ol Hydrate; 1-Hydroxy-1H-benzotriazole Hydrate; 1-Oxy-benztriazol Hydrate;

Canonical SMILES

C1=CC=C2C(=C1)N=NN2O.O

Peptide Synthesis:

HOBt hydrate serves as a crucial coupling reagent in peptide synthesis, particularly in the widely used solid-phase peptide synthesis (SPPS) technique. It helps form amide bonds between amino acids, the building blocks of proteins. HOBt hydrate's effectiveness stems from its ability to activate the carboxyl group of one amino acid while also forming a complex with the unwanted by-product, minimizing side reactions and enhancing peptide purity [1].

Source

Organic Synthesis:

Beyond peptide synthesis, HOBt hydrate finds applications in various organic synthesis reactions. It acts as an activating agent in acylation reactions, promoting the formation of ester and amide bonds. Additionally, it can be used as a catalyst in several other reactions, including C-C bond formations and ring-opening reactions [2].

Source

Other Applications:

While less prominent, HOBt hydrate shows potential in other research areas. Studies suggest its potential as a corrosion inhibitor, an additive in lubricants, and a component in materials with specific functionalities [3, 4].

Source

Source:

1-Hydroxybenzotriazole hydrate is an organic compound that serves as a coupling reagent in organic synthesis, particularly in peptide synthesis. It appears as a white to off-white powder and is often found in a hydrated form containing approximately 11-16% water. The compound is a derivative of benzotriazole and is known for its ability to suppress racemization during the synthesis of chiral molecules, making it valuable in the production of pharmaceuticals and biochemicals .

1-Hydroxybenzotriazole hydrate primarily participates in condensation reactions. It is commonly used to synthesize amides by facilitating the reaction between activated esters or acids and the amino group of protected amino acids. This process enhances the efficiency of peptide synthesis by producing insoluble activated esters that react with amines at ambient temperatures, yielding stable amide bonds . Additionally, it can be used in cyclo-condensation reactions to create oxadiazoles from amidoximes and various carboxylic acid derivatives .

1-Hydroxybenzotriazole hydrate can be synthesized through several methods:

  • Direct Hydrolysis: Benzotriazole can be reacted with hydroxylamine or its derivatives under acidic conditions to yield 1-hydroxybenzotriazole, which can then be hydrated.
  • Reflux Method: The compound can also be synthesized by refluxing benzotriazole with an appropriate hydroxylating agent in the presence of water.
  • Crystallization: The hydrate form is typically obtained by crystallizing 1-hydroxybenzotriazole from aqueous solutions, allowing for controlled hydration levels .

1-Hydroxybenzotriazole hydrate has diverse applications across various fields:

  • Peptide Synthesis: It is widely employed as a coupling reagent in automated peptide synthesis, improving the efficiency and yield of amide bond formation.
  • Pharmaceuticals: The compound is utilized in synthesizing various pharmaceutical intermediates, particularly those involving chiral centers.
  • Chemical Research: It serves as a reagent in organic chemistry for synthesizing complex molecules and conducting reaction studies .

Interaction studies involving 1-hydroxybenzotriazole hydrate have primarily focused on its role as a coupling agent. Research indicates that it effectively interacts with various amino acids and activated esters, enhancing the efficiency of peptide bond formation. Additionally, studies have shown that it does not significantly interfere with other reagents commonly used in organic synthesis, making it a versatile tool for chemists .

Several compounds are similar to 1-hydroxybenzotriazole hydrate, each with unique properties and applications. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Feature
HydroxybenzotriazoleBenzotriazole derivativePeptide synthesisEffective racemization suppressor
N-HydroxysuccinimideSuccinimide derivativePeptide couplingMore soluble; less effective at suppressing racemization
2-HydroxybenzylamineAmino compoundOrganic synthesisDifferent reactivity profile
N-Hydroxysuccinimide EsterEster derivativeCoupling agentHigher solubility; less stability

1-Hydroxybenzotriazole hydrate stands out due to its specific ability to suppress racemization while facilitating efficient amide bond formation, making it particularly valuable in peptide synthesis compared to other similar compounds .

UNII

S72K7GY45F

GHS Hazard Statements

Aggregated GHS information provided by 33 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H203 (27.27%): Explosive;
fire, blast or projection hazard [Danger Explosives];
H228 (69.7%): Flammable solid [Danger Flammable solids];
H319 (12.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Explosive;Flammable;Irritant

Other CAS

123333-53-9

Wikipedia

1-hydroxybenzotriazole monohydrate

Dates

Modify: 2023-08-15

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